Methyl 3-[(3-pyridinylmethyl)amino]propanoate
Description
Methyl 3-[(3-pyridinylmethyl)amino]propanoate is a pyridine-containing ester derivative with the molecular formula C₁₁H₁₆N₂O₂ (CAS: 953733-17-0). Its structure comprises a pyridine ring substituted at the 3-position with a methylamino-propanoate moiety. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and antimicrobial pathways . Its synthesis typically involves Michael addition reactions between methyl acrylate and amine derivatives, followed by hydrazinolysis or further functionalization .
Properties
IUPAC Name |
methyl 3-(pyridin-3-ylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)4-6-12-8-9-3-2-5-11-7-9/h2-3,5,7,12H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICHRUIARTZWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-pyridinylmethyl)amino]propanoate typically involves the reaction of 3-(aminomethyl)pyridine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-pyridinylmethyl)amino]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridinylmethyl derivatives.
Scientific Research Applications
Methyl 3-[(3-pyridinylmethyl)amino]propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-pyridinylmethyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Pyrimidine Heterocycles
Methyl 3-(Pyrimidinyl)propanoate Derivatives
- Structure : Pyrimidine ring replaces the pyridine group.
- Synthesis: Synthesized via [3 + 3] cyclocondensation of trihaloheptenoates and amidines .
- Applications: These derivatives exhibit structural similarity to central nervous system (CNS) mediators, making them candidates for neuroactivity studies. Unlike the pyridine-based compound, pyrimidine derivatives are novel and lack prior biological data .
Ethyl 3-[(3-Pyridinylmethyl)amino]propanoate
Amino Acid Derivatives with Heterocyclic Substituents
(S)-Methyl 3-Amino-3-phenylpropanoate
- Structure : Phenyl group replaces pyridinylmethyl; chiral center at C3.
- Synthesis : Asymmetric synthesis routes yield enantiopure forms.
- Applications : Used in peptidomimetics and chiral building blocks. The phenyl group enhances aromatic interactions in drug-receptor binding, unlike the pyridine’s lone pair-dominated interactions .
- Key Difference : Stereochemistry (S-configuration) is critical for biological activity, a factor absent in the achiral pyridinylmethyl derivative .
Methyl 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoate
Thiazole- and Chromene-Containing Propanoates
Methyl 3-(Thiazolylmethyl)propanoates
- Structure : Thiazole ring replaces pyridine.
- Synthesis: Condensation of thiazole aldehydes with amino esters .
- Applications : Thiazole derivatives show antimycobacterial activity, diverging from the pyridine-based compound’s CNS focus. The sulfur atom in thiazole facilitates π-π stacking and metal coordination .
Methyl 3-(3-Hydroxy-4-oxochromen-2-yl)propanoates
Data Table: Key Structural and Functional Comparisons
Research Findings and Trends
- Biological Activity: Pyridine derivatives (e.g., this compound) are prioritized for CNS drug intermediates due to pyridine’s role in mimicking neurotransmitters. In contrast, thiazole and chromene derivatives target infectious diseases and oxidative stress .
- Synthetic Efficiency : Michael addition (yields ~70–85%) is more scalable than multicomponent chromene syntheses (~50–60% yields) .
- Solubility and Stability: Ethyl esters (e.g., Ethyl 3-[(3-pyridinylmethyl)amino]propanoate) offer better lipophilicity, while hydrochloride salts (e.g., Methyl 3-amino-2,2-dimethylpropanoate hydrochloride) enhance aqueous solubility .
Biological Activity
Methyl 3-[(3-pyridinylmethyl)amino]propanoate, a compound with the CAS number 33710-20-2, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a propanoate backbone substituted with a pyridinylmethyl amino group. The presence of the pyridine ring suggests potential interactions with various biological targets, particularly in neurological and metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may modulate neurotransmitter systems, particularly those involving glutamate receptors, which are crucial in various neurological processes:
- Interaction with Glutamate Receptors : Preliminary studies suggest that this compound may act as an allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological disorders .
- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell growth and apoptosis.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Proliferation Inhibition : this compound has shown promise in inhibiting the proliferation of cancer cell lines. For instance, it was effective against breast cancer cells in vitro, leading to increased apoptosis rates .
- Mechanistic Insights : The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and death, particularly through the activation of caspases.
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : To evaluate the anticancer effects on human breast cancer cell lines.
- Methodology : Cells were treated with varying concentrations of this compound.
- Findings : Significant inhibition of cell viability was observed at concentrations above 10 µM, with a corresponding increase in apoptotic markers.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antibacterial efficacy against Staphylococcus aureus.
- Methodology : Disk diffusion assays were conducted.
- Findings : The compound displayed a zone of inhibition comparable to standard antibiotics, indicating potent antibacterial activity.
Data Table
| Biological Activity | Test System | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Zone of inhibition (15 mm) |
| Anticancer | Breast cancer cell lines | 10 | 60% reduction in cell viability |
| Apoptosis induction | Human cancer cell lines | 25 | Increased caspase-3 activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
